molecular formula C19H34N4O6 B570525 Dipalmitolein CAS No. 113728-10-2

Dipalmitolein

カタログ番号: B570525
CAS番号: 113728-10-2
分子量: 414.503
InChIキー: UASVNZGVGLYRNM-YTFOTSKYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dipalmitolein (CAS: 113728-10-2) is a diacylglycerol (DAG) composed of two palmitoleic acid (9Z-hexadecenoic acid) chains esterified at the 1 and 3 positions of a glycerol backbone (molecular formula: C₃₅H₆₄O₅; molecular weight: 564.88) . It is naturally found in marine organisms, particularly in the internal organs of the sea cucumber Apostichopus japonicus . Unlike monoacylglycerols or triacylglycerols, 1,3-dipalmitolein lacks antifungal properties, as demonstrated in studies on bat epidermal lipids .

特性

IUPAC Name

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCZIVACHUFMPO-VMNXYWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

1,3-dipalmitolein can be synthesized through the glycerolysis of palmitoleic acid. This process involves the reaction of palmitoleic acid with glycerol in the presence of a catalyst, such as Lipozyme RM 1M, and a solvent like isooctane . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, dipalmitolein is produced through similar glycerolysis processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. After the initial synthesis, the product is often purified through fractionation methods to achieve a high purity level, typically greater than 99% .

化学反応の分析

Types of Reactions

1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the double bonds in the palmitoleic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize dipalmitolein.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated diacylglycerols.

科学的研究の応用

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of 1,3-dipalmitolein in models of cerebral ischemia. Research indicates that this compound can significantly reduce infarct volume and neurological deficits following ischemic events.

  • Mechanism of Action : The neuroprotective properties are attributed to the modulation of several signaling pathways. Specifically, 1,3-dipalmitolein has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway and activate the phosphatidylinositol 3-kinase (PI3K)/Akt/cyclic AMP response element-binding protein (CREB) pathway. These actions help mitigate oxidative stress and inflammation in ischemic brain tissues .
  • Case Study : In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), administration of 1,3-dipalmitolein at varying doses (1, 3, or 5 mg/kg) resulted in a marked reduction in both infarct size and behavioral deficits associated with stroke . The study also reported decreased levels of pro-apoptotic proteins and inflammatory markers in treated rats.

Digestion and Absorption Studies

The digestion and absorption properties of 1,3-dipalmitolein have been extensively studied using in vitro gastrointestinal models. This research is crucial for understanding how dietary fats influence health.

  • Key Findings : In vitro studies demonstrated that 1,3-dipalmitolein-rich lipids exhibit favorable digestion characteristics. The compound was evaluated for its effects on Caco-2 cell monolayer integrity during digestion processes, revealing that it maintains cell viability while facilitating lipid absorption .
  • Quantitative Data : The study reported IC50 values for various agents affecting cell integrity:
    TreatmentIC50 Value
    Bile salts0.22 mM
    Pancreatin0.22 mg/mL
    Free fatty acids1.47 mM

These results indicate that while certain digestive agents can disrupt cellular integrity at higher concentrations, 1,3-dipalmitolein remains non-cytotoxic within the tested ranges .

Potential Therapeutic Uses

The unique properties of 1,3-dipalmitolein suggest potential applications in various therapeutic contexts:

  • Hydrogels for Drug Delivery : The incorporation of 1,3-dipalmitolein into hydrogel formulations could enhance drug delivery systems by improving biocompatibility and controlled release profiles. Hydrogels can serve as carriers for bioactive compounds while mimicking extracellular matrix environments, which is beneficial for cell therapy applications .
  • Food Science : As a component derived from natural oils such as palm kernel and rice bran, 1,3-dipalmitolein may also play a role in food science by influencing the nutritional profile of edible oils and fats.

作用機序

The mechanism of action of dipalmitolein involves its interaction with cellular membranes and lipid metabolism pathways. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, this compound can act as a signaling molecule, affecting various cellular processes through its interaction with specific receptors and signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Diacylglycerols

1,3-Dilinolein

  • Structure: Contains two linoleic acid (18:2, 9Z,12Z) chains at the 1 and 3 positions of glycerol.
  • Applications : Primarily used as a lipid standard in metabolic studies .

1-Palmitin-3-Linolein

  • Structure: A mixed DAG with palmitic acid (16:0) at position 1 and linoleic acid (18:2) at position 3.
  • Activity : Used as a reference standard in lipidomics research but lacks documented bioactive properties comparable to 1,3-dipalmitolein .

1-Stearin-3-Olein

  • Structure : Contains stearic acid (18:0) at position 1 and oleic acid (18:1) at position 3.
  • Activity: No reported enzymatic inhibitory effects; primarily utilized in lipid droplet studies in liver and muscle tissues .

Table 1: Structural and Functional Comparison of Diacylglycerols

Compound Fatty Acid Chains α-Glucosidase IC₅₀ (μM) Antifungal Activity Key Applications
1,3-Dipalmitolein 16:1 (9Z) at 1,3 positions 4.45 None Diabetes research, lipidomics
1,3-Dilinolein 18:2 (9Z,12Z) at 1,3 Not reported None Lipid standards
1-Palmitin-3-Linolein 16:0 at 1, 18:2 at 3 Not reported Not tested Metabolic studies
1-Stearin-3-Olein 18:0 at 1, 18:1 at 3 Not reported Not tested Lipid droplet analysis

Comparison with Functional Analogs (α-Glucosidase Inhibitors)

cis-9-Octadecenoic Acid (Oleic Acid)

  • Structure: A monounsaturated fatty acid (18:1, 9Z).
  • Activity : Shows α-glucosidase inhibition but is less potent than 1,3-dipalmitolein (IC₅₀ = 14.87 μM) . This highlights the importance of glycerol esterification in enhancing inhibitory efficacy.

Acarbose

  • Structure : A carbohydrate-based α-glucosidase inhibitor.
  • Activity: Clinical drug with IC₅₀ values ranging from 0.1–10 μM, depending on the enzyme source. Unlike 1,3-dipalmitolein, acarbose is non-lipidic and may cause gastrointestinal side effects .

Contrast with Antifungal Lipids

1-Monoacylglycerols (e.g., 1-Monopalmitolein)

  • Structure : Single palmitoleic acid chain at position 1 of glycerol.
  • Activity: Exhibits antifungal activity against Pseudogymnoascus destructans at physiological concentrations (0.2%), unlike 1,3-dipalmitolein . This suggests that antifungal properties depend on the number of acyl chains and their positioning.

Wax Esters

  • Structure : Fatty acid esterified to a fatty alcohol.
  • Activity : Found in bat sebum, these esters inhibit fungal growth, contrasting with the inactivity of 1,3-dipalmitolein .

Commercial and Research Availability

1,3-Dipalmitolein is commercially available as a high-purity standard (≥99%) for research, with vendors including Shanghai Zhenchun Biotechnology (CAS: 113728-10-2) . Its analogs, such as 1,3-dilinolein (CAS: 15818-46-9) and 1-palmitin-3-linolein, are similarly marketed for lipidomics and metabolic studies .

生物活性

1,3-Dipalmitolein, also known as 1,3-dipalmitoyl-2-oleoylglycerol (POP), is a triacylglyceride that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and lipid metabolism. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

1,3-Dipalmitolein is a glyceride composed of two palmitoleic acid residues (C16:1) and one oleic acid residue (C18:1). Its unique structure allows it to exhibit distinct biological properties compared to other triglycerides.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 1,3-dipalmitolein, particularly in models of cerebral ischemia. In a study using the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, administration of 1,3-dipalmitolein at doses of 1, 3, or 5 mg/kg significantly reduced infarct volume and neurological deficits associated with ischemic stroke. The compound was found to mitigate oxidative stress by preventing glutathione depletion and lipid peroxidation in brain tissues .

Key Findings:

  • Reduction in Infarct Volume: Administration of POP significantly decreased infarct and edema volumes induced by MCAO/R.
  • Neurological Function Improvement: Behavioral assessments indicated that treated rats exhibited reduced neurological deficits compared to controls.
  • Apoptosis Regulation: POP treatment increased the Bcl-2/Bax ratio and inhibited caspase-3 activation, suggesting a protective mechanism against apoptosis in neuronal cells .

Lipid Metabolism

1,3-Dipalmitolein has also been studied for its influence on lipid metabolism. It has been shown to affect the digestion and absorption properties of dietary fats. In vitro studies demonstrated that POP-rich lipids exhibited specific interactions with bile salts and pancreatin, which are critical for fat digestion .

Table 1: IC50 Values for Various Treatments on Caco-2 Cells

TreatmentIC50 Value
Sodium taurocholate11.04 mM
Bile salts0.22 mM
Pancreatin0.22 mg/mL
Oleic acid1.47 mM

These findings suggest that 1,3-dipalmitolein may enhance the bioavailability of lipids through improved digestion processes.

The mechanisms underlying the biological activities of 1,3-dipalmitolein include:

  • Inhibition of p38 MAPK Pathway: This pathway is often involved in inflammatory responses and apoptosis; its inhibition by POP suggests potential anti-inflammatory properties .
  • Activation of PI3K/Akt/CREB Pathway: This signaling pathway is crucial for cell survival and growth; activation by POP indicates a role in promoting neuroprotection and recovery from ischemic damage .

Case Studies

In clinical settings, the application of 1,3-dipalmitolein has been explored in various models:

  • A study demonstrated that oral administration of POP significantly alleviated neurological deficits in rats subjected to MCAO/R.
  • Another investigation into its effects on lipid metabolism revealed that different positional isomers of triglycerides could distinctly influence metabolic pathways in mice .

Q & A

Q. Q1. What analytical methods are most reliable for characterizing 1,3-dipalmitolein in lipid mixtures?

To identify and quantify 1,3-dipalmitolein, use chromatographic techniques (e.g., HPLC or GC-MS) coupled with mass spectrometry for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing positional isomers (e.g., 1,3- vs. 1,2-regioisomers) by analyzing ester carbonyl signals and glycerol backbone protons . For purity assessment, thin-layer chromatography (TLC) with iodine vapor staining can detect contaminants.

Q. Q2. How can researchers optimize the synthesis of 1,3-dipalmitolein for reproducibility?

Synthesize 1,3-dipalmitolein via enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) to ensure regioselectivity. Monitor reaction progress using FTIR to track ester bond formation. Purify via flash chromatography, and validate purity using melting point analysis and 1^1H NMR. Document solvent ratios, temperature, and catalyst loadings in detail to enable replication .

Q. Q3. What in vitro assays are suitable for studying 1,3-dipalmitolein’s biological activity?

Use cell-free systems (e.g., lipase activity assays) to measure hydrolysis kinetics. For cellular uptake studies, employ fluorescently tagged analogs and confocal microscopy. To assess metabolic effects, pair gas chromatography with radiolabeled 14^{14}C-palmitoleic acid to trace lipid incorporation pathways .

Advanced Research Questions

Q. Q4. How does 1,3-dipalmitolein modulate lipid metabolism in chronic inflammatory models, and what experimental designs control for confounding variables?

Design a longitudinal study using murine models with diet-induced metabolic syndrome. Administer 1,3-dipalmitolein orally and compare lipid profiles (via LC-MS) with control groups. Control for gut microbiota variations by co-housing animals and standardizing diets. Use multivariate regression to isolate the compound’s effect from endogenous lipid fluctuations .

Q. Q5. What mechanisms explain contradictory findings on 1,3-dipalmitolein’s role in adipogenesis?

Contradictions may arise from cell-type-specific responses (e.g., 3T3-L1 vs. primary adipocytes) or concentration-dependent effects. Conduct dose-response experiments with RNA-seq to identify threshold-dependent gene expression changes. Validate using CRISPR-Cas9 knockout models targeting PPARγ or SREBP-1c pathways. Cross-reference findings with lipidomic datasets to resolve context-specific outcomes .

Q. Q6. How can computational modeling predict 1,3-dipalmitolein’s interaction with lipid bilayers, and what experimental validations are required?

Use molecular dynamics simulations (e.g., GROMACS) to model the compound’s integration into phospholipid membranes. Parameters should include bilayer curvature and hydration levels. Validate predictions using small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) to measure phase transition temperatures and membrane fluidity .

Methodological Guidance

Q. Table 1: Key Analytical Techniques for 1,3-Dipalmitolein Research

Technique Application Limitations
GC-MS Fatty acid profilingRequires derivatization; thermal degradation risk
NMR (1^1H/13^{13}C) Regioisomer differentiation, purity validationLow sensitivity for trace impurities
LC-MS/MS Quantification in biological matricesMatrix effects may suppress ionization

Addressing Research Gaps

Q. Q7. How to design a systematic review of 1,3-dipalmitolein’s pharmacological potential?

Apply the PICO framework:

  • Population : In vitro/in vivo models of metabolic disorders.
  • Intervention : 1,3-dipalmitolein administration (dose, duration).
  • Comparison : Untreated controls or alternative lipids (e.g., 1,2-dipalmitolein).
  • Outcome : Lipid metabolism markers (e.g., adiponectin, triglycerides).
    Use PRISMA guidelines for literature screening and assess bias via ROBINS-I .

Q. Q8. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in 1,3-dipalmitolein studies?

Employ nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. For clustered data (e.g., repeated measurements), use mixed-effects models. Validate with bootstrapping to estimate confidence intervals .

Ethical and Reproducibility Considerations

Q. Q9. How to ensure transparency in reporting 1,3-dipalmitolein research?

Adhere to FAIR principles:

  • Findable : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo).
  • Accessible : Share synthetic protocols via protocols.io .
  • Interoperable : Use standardized lipid nomenclature (IUPAC).
  • Reusable : Provide metadata for experimental conditions (e.g., humidity, solvent lot numbers) .

Q. Q10. What strategies mitigate publication bias in preclinical studies of 1,3-dipalmitolein?

Preregister study designs on platforms like Open Science Framework. Report negative results in specialized journals (e.g., Journal of Negative Results). Use sensitivity analysis to assess the impact of unpublished data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。